molecular formula C8H13NO6 B1470925 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate CAS No. 1392804-64-6

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate

Cat. No. B1470925
CAS RN: 1392804-64-6
M. Wt: 219.19 g/mol
InChI Key: GKKCLCXSPYRKMY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The empirical formula of 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate is C8H14NO3 · xC2H2O4 . The molecular weight is 172.20 (free base basis) .

Scientific Research Applications

Synthesis of Spirocyclic and Bicyclic Compounds

Research into spirocyclic and bicyclic compounds has highlighted the versatility of structures similar to 2,8-Dioxa-5-azaspiro[3.5]nonane oxalate. For instance, the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones demonstrates the chemical innovation in creating structurally complex molecules, which are crucial in the development of new materials and pharmaceuticals (Huynh, Nguyen, & Nishino, 2017). Additionally, the formation of 3,7-Diazaspiro-[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives from 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile suggests potential for creating new compounds with unique biological or physical properties (Khrustaleva et al., 2018).

Chemical Synthesis Strategies

The development of new synthetic strategies is another significant area of research. A review on synthetic approaches to spiroaminals underlines the importance of such compounds in both natural and synthetic products due to their biological activities. This area of research provides insights into the methodologies for synthesizing compounds with spirocyclic structures, which are integral to numerous pharmaceuticals and agrochemicals (Sinibaldi & Canet, 2008).

Environmental Applications

The research on the removal efficiency of a calix[4]arene-based polymer for water-soluble carcinogenic direct azo dyes and aromatic amines showcases the environmental applications of spirocyclic compounds. This study illustrates how such structures can be employed in the development of new materials for the efficient removal of hazardous substances from water, contributing to environmental protection efforts (Akceylan, Bahadir, & Yılmaz, 2009).

properties

IUPAC Name

2,8-dioxa-5-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.C2H2O4/c1-2-8-3-6(7-1)4-9-5-6;3-1(4)2(5)6/h7H,1-5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKCLCXSPYRKMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1)COC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,8-Dioxa-5-azaspiro[3.5]nonane oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate
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Reactant of Route 5
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Reactant of Route 6
2,8-Dioxa-5-azaspiro[3.5]nonane oxalate

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